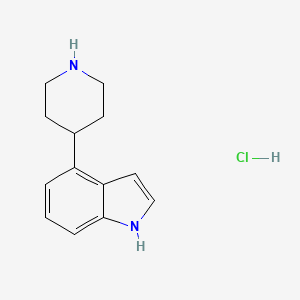

4-(piperidin-4-yl)-1H-indole hydrochloride

Description

Historical Context of Indole-Piperidine Hybrid Compounds

The historical development of indole-piperidine hybrid compounds traces its origins to the fundamental discoveries in indole chemistry that began in the nineteenth century with the study of indigo dye. The foundational work of Adolf von Baeyer in 1866, who successfully reduced oxindole to indole using zinc dust, established the chemical basis for understanding indole reactivity and opened pathways for the systematic modification of the indole nucleus. This early work demonstrated that the indole ring system could undergo various chemical transformations while maintaining its essential aromatic character, setting the stage for the development of substituted indole derivatives that would eventually include piperidine-containing analogs.

The systematic exploration of indole derivatives gained momentum in the early twentieth century as researchers recognized the widespread occurrence of indole-containing compounds in biological systems. The identification of tryptophan as an essential amino acid and the subsequent discovery of serotonin as a key neurotransmitter highlighted the critical importance of indole-containing molecules in human physiology. These discoveries motivated extensive research into synthetic indole derivatives, with particular emphasis on modifications that could enhance or modify the biological activities of naturally occurring indole compounds.

The development of piperidine-containing pharmaceuticals proceeded in parallel with indole research, establishing piperidine as a privileged structural motif in medicinal chemistry. The recognition that piperidine rings could serve as bioisosteres for other saturated heterocycles, while offering unique conformational flexibility and hydrogen bonding capabilities, led to their incorporation into numerous therapeutic agents. The strategic combination of indole and piperidine structural elements represented a logical evolution in drug design, aimed at creating molecules that could access the beneficial properties of both ring systems.

The emergence of specific indole-piperidine hybrid compounds accelerated in the latter half of the twentieth century as synthetic methodologies became more sophisticated and structure-activity relationship studies revealed the potential advantages of such combinations. Research into compounds like indalpine, an early selective serotonin reuptake inhibitor containing both indole and piperidine elements, demonstrated the therapeutic potential of this structural class. These early successes encouraged further exploration of indole-piperidine hybrids across multiple therapeutic areas.

Contemporary research into indole-piperidine hybrids has benefited from advanced synthetic techniques and computational modeling capabilities that allow for precise positioning of substituents and optimization of molecular properties. The systematic investigation of different positional isomers, including compounds with piperidine attachments at various positions on the indole ring, has revealed structure-activity relationships that guide the design of new therapeutic agents. Modern synthetic approaches enable the preparation of complex hybrid molecules like this compound with high efficiency and purity, facilitating detailed biological evaluation and potential pharmaceutical development.

| Compound Class | Representative Examples | Key Structural Features | Biological Significance |

|---|---|---|---|

| Early Indole Derivatives | Tryptophan, Serotonin | Basic indole nucleus | Neurotransmitter function |

| Piperidine Pharmaceuticals | Various therapeutic agents | Saturated six-membered ring | Receptor binding flexibility |

| Indole-Piperidine Hybrids | Indalpine, 4-(piperidin-4-yl)-1H-indole | Combined ring systems | Enhanced selectivity |

| Modern Hybrids | Multiple positional isomers | Optimized substitution patterns | Diverse therapeutic applications |

Significance of Halogenation in Indole Derivatives

The incorporation of halogen atoms into indole derivatives represents one of the most significant strategies for modulating the biological activity and physicochemical properties of these important heterocyclic compounds. Although this compound itself does not contain a halogen directly attached to the indole ring, understanding the broader context of halogenation in indole chemistry provides essential insights into the design principles governing indole-based pharmaceuticals and the potential for further structural optimization. The strategic placement of halogen atoms such as fluorine, chlorine, bromine, or iodine on indole scaffolds has been shown to dramatically influence molecular properties including lipophilicity, metabolic stability, receptor binding affinity, and biological half-life.

Recent comprehensive studies examining halogenated indole derivatives have revealed that the position and type of halogen substitution can significantly impact the activation of important biological targets such as the aryl hydrocarbon receptor. Research investigating structurally diverse halogenated indoles demonstrated that compounds bearing fluorine, bromine, or chlorine substituents at specific positions exhibit concentration-dependent activation of transcriptional pathways, with some derivatives showing high efficacy and potency in cellular assays. These findings highlight the potential for halogen incorporation to enhance the therapeutic utility of indole-containing compounds through improved target engagement and biological activity.

The influence of halogenation extends beyond simple receptor binding to encompass broader effects on molecular behavior within biological systems. Halogenated indole derivatives have been shown to modulate the formation of protein-protein complexes and enhance binding to specific DNA promoter regions, suggesting that halogen atoms can serve as key determinants of biological selectivity and mechanism of action. The ability of halogenated compounds to induce anti-inflammatory responses in cellular models further demonstrates the therapeutic potential of strategically halogenated indole derivatives.

Natural product research has provided compelling evidence for the biological significance of halogenated indole compounds through the isolation and characterization of numerous halogenated indole alkaloids from marine invertebrates. These naturally occurring compounds, including meridianins, aplysinopsins, and leptoclinidamines, demonstrate the evolutionary selection for halogenated indole structures in biological systems and provide templates for synthetic analog development. The structural diversity observed in marine halogenated indole alkaloids offers insights into optimal halogenation patterns and positions that may enhance biological activity.

The mechanistic basis for the enhanced activity of halogenated indole derivatives involves multiple factors including electronic effects, hydrophobic interactions, and specific halogen bonding interactions with biological targets. Molecular docking analyses have revealed that halogenated indoles can exhibit moderate to high binding affinities for protein targets, with the halogen atoms contributing to optimal spatial orientation and binding site complementarity. The ability of halogen atoms to participate in unique non-covalent interactions, including halogen bonding and hydrophobic contacts, provides additional avenues for molecular recognition and biological activity.

| Halogen Type | Electronic Effects | Biological Impact | Representative Applications |

|---|---|---|---|

| Fluorine | Strong electron withdrawal | Enhanced metabolic stability | Receptor modulators |

| Chlorine | Moderate electron withdrawal | Improved lipophilicity | Anti-inflammatory agents |

| Bromine | Mild electron withdrawal | Enhanced receptor binding | Marine natural products |

| Iodine | Electron donation | Unique binding interactions | Specialized therapeutics |

The implications of halogenation research for understanding this compound lie in the potential for future structural modifications that could incorporate halogen atoms to optimize biological activity. While the current compound achieves enhanced solubility and stability through hydrochloride salt formation, future analogs incorporating strategic halogen substitution on the indole ring could potentially exhibit improved potency, selectivity, or therapeutic index. The systematic investigation of halogenated variants of indole-piperidine hybrids represents a promising avenue for pharmaceutical development, guided by the extensive body of research demonstrating the benefits of halogen incorporation in indole chemistry.

Properties

IUPAC Name |

4-piperidin-4-yl-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1;/h1-3,6,9-10,14-15H,4-5,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXUPFYNOOVSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C3C=CNC3=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Indole Core

The most commonly reported synthetic approach to 4-(piperidin-4-yl)-1H-indole hydrochloride involves nucleophilic substitution reactions where the piperidine ring is introduced onto the indole nucleus. This is typically achieved by reacting indole or its derivatives with piperidine or substituted piperidines under basic conditions.

-

- Base: Sodium hydride (NaH) or other strong bases to deprotonate the indole nitrogen or activate the electrophilic site.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to solubilize reactants and promote nucleophilic substitution.

- Temperature: Moderate heating between 60–100°C to facilitate reaction kinetics without decomposing sensitive intermediates.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive intermediates.

Mechanism:

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on an electrophilic carbon of the indole precursor, often facilitated by a leaving group or activated intermediate.

Palladium-Catalyzed Cross-Coupling

Another advanced method involves palladium-catalyzed amination (Buchwald-Hartwig amination) where a halogenated indole derivative (e.g., 4-halogenated indole) is coupled with piperidin-4-yl amine.

- Catalysts: Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate ligands.

- Base: Sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃).

- Solvent: DMF, toluene, or dioxane.

- Temperature: Typically reflux conditions (around 100–120°C).

- Advantages: High selectivity, good yields, and tolerance to functional groups.

Multi-Step Synthesis from Substituted Anilines

For substituted indole derivatives, the synthesis may begin with substituted anilines (e.g., 5-chloro-2-methylaniline), which are converted to indole cores via cyclization reactions, followed by introduction of the piperidin-4-yl group.

- This route involves:

- Preparation of substituted aniline.

- Cyclization to form the indole ring.

- Introduction of the piperidine moiety via nucleophilic substitution or cross-coupling.

- Conversion to hydrochloride salt by treatment with HCl gas or acid in ethanol.

Industrial Production Considerations

In industrial settings, the synthesis is scaled up using automated reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors may be employed to improve safety and reproducibility. Catalysts and reagents are optimized for cost-efficiency and environmental impact. Purification often involves recrystallization or chromatography to achieve >95% purity.

Analytical Characterization of the Product

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR and ^13C NMR confirm the structure, especially the piperidine ring protons (δ 3.0–4.0 ppm) and aromatic indole protons (δ 6.5–8.0 ppm).

- High-Performance Liquid Chromatography (HPLC):

- Used to assess purity (>95%) using C18 columns with UV detection at 254 nm.

- Mass Spectrometry (ESI-MS):

- Confirms molecular weight ([M+H]^+ ~247.2 Da for this compound).

- Elemental Analysis and Melting Point:

- Used for further confirmation of compound identity and purity.

Summary of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Indole + piperidine, NaH base, DMF, 60–100°C | Simple, direct | 55–75 | Requires inert atmosphere |

| Palladium-catalyzed cross-coupling | Halogenated indole + piperidin-4-yl amine, Pd catalyst, NaOtBu, DMF, reflux | High selectivity, functional group tolerance | 70–90 | Catalyst cost and handling considerations |

| Multi-step synthesis from anilines | Substituted aniline → indole → piperidine substitution | Versatile for substituted derivatives | 50–80 | More complex, multi-step |

Research Findings and Notes

- Reaction optimization studies emphasize solvent choice and temperature control as critical factors influencing yield and purity.

- Stability studies recommend storage of the hydrochloride salt in airtight, light-resistant containers at 2–8°C to minimize degradation.

- Safety protocols include handling under fume hood, use of personal protective equipment (PPE), and proper waste disposal due to irritant properties of the compound and reagents.

- Analytical methods such as NMR and HPLC are indispensable for confirming the structural integrity and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-4-yl)-1H-indole hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: The piperidine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: Various substituted piperidine and indole derivatives.

Scientific Research Applications

Overview

4-(Piperidin-4-yl)-1H-indole hydrochloride is a compound of significant interest in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structural characteristics enable it to participate in numerous biochemical interactions, making it a valuable compound for research and potential therapeutic applications.

Chemistry

- Building Block for Synthesis : this compound serves as a fundamental building block in the synthesis of more complex molecules. It is utilized in the development of various chemical products and intermediates due to its versatile reactivity.

Biology

- Biological Activity : The compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that it may inhibit the growth of various microorganisms.

- Anticancer Activity : Studies have demonstrated its ability to affect cancer cell viability and metabolic activity. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell proliferation, with some exhibiting IC50 values as low as 2.5 µM against specific cancer cell lines .

Medicine

- Therapeutic Applications : The compound is explored for its potential therapeutic applications, particularly in drug development. Its interactions with various enzymes and receptors may lead to new treatments for diseases such as cancer and viral infections. For example, derivatives of indole compounds have been identified as potent inhibitors of viral proteases .

Industry

- Chemical Production : In industrial applications, this compound is used in the production of various chemical products, contributing to advancements in material science and pharmaceuticals.

Table 1: Summary of Biological Activities

Detailed Case Study: Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of indole derivatives demonstrated that compounds containing the piperidine moiety exhibited strong inhibitory activity against specific cancer targets. For example, a derivative with a piperidinyl group showed an IC50 value of 1.6 µM against the AF9-DOT1L interaction, indicating its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound can act as an inhibitor or activator of enzymes by binding to their active sites, thereby altering their conformation and activity.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors and potentially binding to DNA, leading to changes in transcriptional activity.

Mechanism of Action

The mechanism of action of 4-(piperidin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with neurotransmitter receptors, while the indole structure can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features :

- Indole core : A bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

- Hydrochloride salt : Enhances aqueous solubility and stability, critical for pharmacokinetic optimization.

Comparison with Similar Compounds

Substituent Position on the Indole Core

The position of the piperidinyl group on the indole ring significantly influences molecular interactions and bioactivity:

Functional Group Modifications

Additional functional groups modulate physicochemical properties and target engagement:

Salt Forms and Formulation

Salt selection affects solubility, stability, and bioavailability:

Structural Analogues with Heterocyclic Cores

Replacement of the indole core alters pharmacodynamic profiles:

- Key Insight : Indole-based compounds like the target are often prioritized for their natural product-like bioactivity, whereas triazolone or imidazopyridine derivatives may target niche pathways .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Biological Activity

4-(Piperidin-4-yl)-1H-indole hydrochloride is a compound notable for its unique structural features, including an indole core and a piperidine ring. This combination allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. The hydrochloride form enhances its solubility, facilitating biological applications.

Chemical Structure and Properties

- Chemical Formula : C13H17ClN2

- Molecular Weight : 240.74 g/mol

- CAS Number : 1803589-50-5

The compound's structure is characterized by the combination of an indole moiety, which is known for its ability to engage in π-π stacking interactions, and a piperidine ring that can interact with various neurotransmitter receptors, influencing biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperidine component can modulate neurotransmitter activity, while the indole structure contributes to its binding affinity through hydrophobic interactions with aromatic amino acids in proteins. This dual interaction mechanism may lead to various pharmacological effects, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Anticancer Activity : It has been investigated for its ability to inhibit cancer cell proliferation.

Antimicrobial Properties

Recent studies have highlighted the compound's antibacterial and antifungal activities. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations.

In Vitro Studies

A study evaluating the antimicrobial efficacy of several derivatives, including those related to this compound, reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0039 |

| This compound | Escherichia coli | 0.025 |

Anticancer Activity

In terms of anticancer properties, structure–activity relationship (SAR) studies have indicated that compounds with a similar piperidinyl substituent exhibit significant activity against leukemia cells. For example, a derivative with a 4-piperidin-1-ylphenyl group demonstrated an IC50 value of 1.6 µM in inhibiting the AF9-DOT1L interaction, which is crucial in certain leukemia pathologies .

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | 1.6 | Strong inhibitor of AF9-DOT1L interaction |

| Related Compound | 2.5 | Moderate activity against leukemia cells |

Case Study 1: Antimicrobial Efficacy

In a detailed investigation involving multiple synthesized alkaloids, the compound was included in a panel that assessed antibacterial properties against various pathogens. The results indicated that modifications on the piperidine ring could enhance or diminish antimicrobial activity, suggesting a structure-dependent effect on efficacy .

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of indole derivatives, including those with piperidine substituents. The findings revealed that while many compounds exhibited strong biochemical activities in vitro, their cellular uptake was often limited, affecting overall anticancer efficacy .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 4-(piperidin-4-yl)-1H-indole hydrochloride, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step routes involving Mannich reactions or condensation of arylpyrazole precursors with piperidine derivatives. For example, describes the use of paraformaldehyde and phenethylamine hydrochloride in Mannich reactions with ketone components to form piperidinyl intermediates. Optimization strategies include:

- Temperature control (e.g., maintaining 60–80°C during cyclization steps).

- Solvent selection (polar aprotic solvents like DMF improve solubility of intermediates).

- Catalytic acid/base conditions (e.g., HCl for hydrochloride salt formation). Yields can exceed 85% with rigorous purification via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?

- NMR Spectroscopy : H and C NMR confirm the indole-piperidine scaffold and substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine methylenes at δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 247.1 for CHNCl).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- First Aid : Immediate flushing with water for skin/eye contact; medical consultation if ingested .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or methoxy substitution) on the indole or piperidine rings influence binding affinity to serotonin receptors?

- Substituent Effects : Fluorine or chlorine at the indole 4-position enhances lipophilicity and receptor affinity (e.g., Ki values < 100 nM for 5-HT in ). Methoxy groups reduce metabolic clearance but may sterically hinder binding.

- Piperidine Modifications : Methylation at the piperidine nitrogen increases selectivity for 5-HT over 5-HT .

- Methodology : Radioligand displacement assays (e.g., [H]Ketanserin for 5-HT) and functional cAMP assays .

Q. What experimental approaches can resolve contradictions in reported biological activities (e.g., agonist vs. antagonist effects)?

- Orthogonal Assays : Combine radioligand binding, calcium flux assays, and β-arrestin recruitment to confirm functional activity.

- Cell Line Validation : Use recombinant systems (CHO or HEK293 cells) with controlled receptor expression levels to minimize variability .

- Metabolic Stability Testing : Assess liver microsome stability to rule out metabolite interference .

Q. How does the hydrochloride salt form impact solubility and pharmacokinetic properties compared to freebase analogs?

- Solubility : Hydrochloride salts exhibit higher aqueous solubility (e.g., >10 mg/mL in PBS) due to ionization, enhancing bioavailability.

- PK Studies : Intravenous/oral administration in rodent models shows faster absorption (T < 1 hr) and prolonged half-life (t ~4–6 hr) .

Q. What computational tools are suitable for predicting the binding mode of this compound to G-protein-coupled receptors (GPCRs)?

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina with crystal structures (e.g., 5-HT PDB: 6G79).

- MD Simulations : AMBER or GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.